Product packaging for 2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine(Cat. No.:CAS No. 1190927-26-4)

2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine

Cat. No.: B3186041
CAS No.: 1190927-26-4
M. Wt: 188.61 g/mol
InChI Key: PJMGQTJSCVPASY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine is a versatile bifunctional heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a privileged thiazolopyridine scaffold, a structure recognized for its prevalence in biologically active molecules and its similarity to classic pharmacophores like thiazolo[4,5-d]pyrimidine . The core scaffold is known to exhibit a range of pharmacological activities, making it a valuable template in the development of new therapeutic agents . The strategic placement of chloro and fluoro substituents on the bicyclic system provides distinct sites for selective chemical modification. The chlorine atom at the 2-position is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl groups . Simultaneously, the fluorine atom at the 6-position can serve as a hydrogen-bond acceptor, influence the molecule's electronic distribution and lipophilicity, and provide a handle for further nucleophilic aromatic substitution, allowing researchers to efficiently generate a library of analogues for structure-activity relationship (SAR) studies . In research applications, this and analogous thiazolopyridine compounds have demonstrated significant potential as potent inhibitors of key biological targets. Specifically, novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been reported to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity with IC50 values in the nanomolar range . The PI3K signaling pathway is a validated target for cancer therapy, highlighting the therapeutic relevance of this chemical series . Furthermore, the thiazolopyridine core has been investigated for other activities, including monoamine oxidase-B (MAO-B) inhibition, which is relevant in neurodegenerative disease research . Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Datasheet (SDS) and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2ClFN2S B3186041 2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine CAS No. 1190927-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2S/c7-6-10-4-1-3(8)2-9-5(4)11-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMGQTJSCVPASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273959
Record name 2-Chloro-6-fluorothiazolo[5,4-b]pyridine
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Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190927-26-4
Record name 2-Chloro-6-fluorothiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190927-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluorothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Fluoro Thiazolo 5,4 B Pyridine and Analogues

Established Synthetic Routes to the Thiazolo[5,4-B]pyridine (B1319707) Core

The construction of the thiazolo[5,4-b]pyridine nucleus can be achieved through various synthetic pathways, including multi-step sequences starting from pyridine (B92270) precursors and more direct one-step cyclization reactions.

Multi-Step Synthesis from Precursors (e.g., 3-amino-5-bromo-2-chloropyridine (B1291305), nitropyridines)

Multi-step syntheses offer a versatile approach to the thiazolo[5,4-b]pyridine core, allowing for the introduction of substituents at various positions. A common strategy involves the use of substituted pyridine derivatives as starting materials.

One documented route begins with the commercially available 3-amino-5-bromo-2-chloropyridine. nih.gov This precursor undergoes an aminothiazole formation reaction with potassium thiocyanate (B1210189) to yield the corresponding 2-aminothiazolo[5,4-b]pyridine (B1330656). nih.gov Subsequent protection of the amino group, for instance with a Boc group, allows for further functionalization of the pyridine ring. nih.gov

Another established multi-step approach utilizes nitropyridines as the starting point. nih.gov For example, 2,4-dichloro-3-nitropyridine (B57353) can be selectively substituted with morpholine (B109124). nih.gov The resulting intermediate is then treated with potassium thiocyanate to introduce a thiocyanate group. nih.gov Reduction of the nitro group, often with iron powder in acetic acid, triggers an intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton. nih.gov This method provides a pathway to 2-amino-7-morpholinothiazolo[5,4-b]pyridine derivatives. nih.gov

A synthetic pathway to a related isothiazolo[4,5-b]pyridine scaffold also starts from a substituted picolinonitrile. A Suzuki coupling reaction can be employed to introduce an aryl group, followed by a reaction with hydrogen sulfide (B99878) to form a thioamide. Subsequent cyclization using an oxidizing agent like N-chlorosuccinimide leads to the formation of the isothiazole (B42339) ring. rsc.org

Table 1: Examples of Multi-Step Synthesis Precursors and Key Intermediates

Starting MaterialKey Intermediate(s)Final Scaffold
3-amino-5-bromo-2-chloropyridine2-amino-6-bromothiazolo[5,4-b]pyridine (B1371603)Thiazolo[5,4-b]pyridine
2,4-dichloro-3-nitropyridine4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine7-morpholinothiazolo[5,4-b]pyridin-2-amine
3,5-dichloropicolinonitrile5-chloro-3-((3,4-dimethoxyphenyl)carbamothioyl)picolinonitrileIsothiazolo[4,5-b]pyridine

One-Step Cyclization Reactions (e.g., from chloronitropyridines and thioamides/thioureas)

One-step cyclization reactions provide a more direct and efficient route to the thiazolo[5,4-b]pyridine core. These methods typically involve the reaction of a suitably substituted pyridine with a sulfur-containing reagent.

A notable one-step synthesis involves the reaction of chloronitropyridines with thioamides or thioureas. researchgate.netresearchgate.net This approach has been successfully employed to prepare a wide array of 6-nitrothiazolo[5,4-b]pyridine (B1498155) derivatives with diverse substituents at the 2-position, including alkyl, aryl, and amino groups. researchgate.net The reaction proceeds through a base-promoted nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and subsequent nucleophilic substitution of the nitro group to afford the fused ring system. thieme-connect.com This method can also be extended to the synthesis of the isomeric thiazolo[4,5-c]pyridine (B1315820) derivatives. researchgate.net

Aminothiazole Formation Approaches

The formation of the 2-aminothiazole (B372263) moiety is a key step in many synthetic routes to thiazolo[5,4-b]pyridines. One common method involves the reaction of a 3-aminopyridine (B143674) derivative with potassium thiocyanate. nih.gov For instance, 3-amino-5-bromo-2-chloropyridine can be converted to 2-amino-6-bromothiazolo[5,4-b]pyridine in good yield using this reagent. nih.gov

Another approach to 2-aminothiazolo[5,4-b]pyridines involves the acid-catalyzed cyclization of 2-hydroxy-3-thioureidopyridines. elsevierpure.com These precursors are prepared by reacting 2-hydroxy-3-aminopyridine with isothiocyanates. elsevierpure.com In the presence of an acid like trifluoroacetic acid or phosphoric acid, the hydroxyl group acts as a leaving group upon nucleophilic attack by the sulfur of the thiourea (B124793) group, leading to the formation of the thiazole (B1198619) ring. elsevierpure.com

Functionalization and Derivatization Strategies

Once the thiazolo[5,4-b]pyridine core is assembled, further functionalization and derivatization can be carried out to explore structure-activity relationships and develop new analogues.

Substitutions on the Pyridine Ring (e.g., 6-position functionalization, nucleophilic aromatic substitution)

The pyridine ring of the thiazolo[5,4-b]pyridine scaffold is amenable to various substitution reactions. The 6-position, in particular, has been a target for functionalization. For example, starting from 2-amino-6-bromothiazolo[5,4-b]pyridine, a Suzuki cross-coupling reaction can be utilized to introduce aryl or heteroaryl groups at the 6-position. nih.gov This has been demonstrated with the coupling of 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester to introduce a substituted phenyl group. nih.gov

Nucleophilic aromatic substitution (SNAr) is another powerful tool for modifying the pyridine ring. youtube.comnih.gov Halogens on the pyridine ring, such as a chlorine atom, can be displaced by nucleophiles. This is particularly effective for chloropyridines, where heating with an amine can lead to the formation of a new carbon-nitrogen bond. youtube.com In the context of isothiazolo[4,5-b]pyridines, a dibromo-substituted scaffold can undergo regioselective nucleophilic aromatic substitution with various N-nucleophiles at the 3-position. rsc.org

Substitutions on the Thiazole Ring (e.g., 2-position)

The thiazole ring of the thiazolo[5,4-b]pyridine system also offers opportunities for functionalization, primarily at the 2-position. When the 2-position is occupied by an amino group, it can be further modified. For instance, the 2-amino group can undergo amide formation with various carboxylic acids. nih.gov It can also react with isocyanates to form urea (B33335) derivatives. nih.gov

In cases where the 2-position is halogenated, such as with a bromine atom, it can serve as a handle for cross-coupling reactions. For example, a 2-bromothiazolo[5,4-b]pyridine (B1521824) derivative can undergo a Suzuki reaction with aryl boronic acids to introduce various aryl and heteroaryl substituents. nih.gov This strategy has been used to synthesize a series of 2-pyridyl substituted thiazolo[5,4-b]pyridines. nih.gov

Table 2: Examples of Functionalization Reactions on the Thiazolo[5,4-b]pyridine Core

PositionReaction TypeReagentsResulting Functional Group
6-positionSuzuki CouplingArylboronic acid, Pd catalystAryl/Heteroaryl
Pyridine RingNucleophilic Aromatic SubstitutionAminesAmino
2-positionAmide FormationCarboxylic acid, coupling agentAmide
2-positionUrea FormationIsocyanateUrea
2-positionSuzuki CouplingArylboronic acid, Pd catalystAryl/Heteroaryl

Amide and Urea Formation Reactions

The transformation of the 2-chloro group in 2-Chloro-6-fluoro-thiazolo[5,4-b]pyridine to an amino group provides a key intermediate for the synthesis of various amide and urea derivatives. The resulting 2-amino-6-fluoro-thiazolo[5,4-b]pyridine can readily undergo reactions with carboxylic acids, acyl chlorides, or isocyanates to yield the corresponding amides and ureas.

These reactions are typically carried out in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), for amide formation, or by direct reaction with an isocyanate for urea synthesis. For instance, the reaction of a 2-aminothiazolo[5,4-b]pyridine derivative with an appropriate carboxylic acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a solvent such as DMF (N,N-Dimethylformamide) can produce the desired amide in good yield. researchgate.net

A notable method for synthesizing asymmetric urea derivatives containing the thiazolo[5,4-b]pyridine core involves the use of diphenyl carbonate (DPC) as a carbonyl source, which offers an alternative to the use of often hazardous isocyanates. researchgate.net This approach has been utilized to prepare a range of thiazolo[5,4-b]pyridine ureas. researchgate.net

The formation of these amide and urea linkages is a critical step in the development of new chemical entities with potential biological activities. The specific reagents and conditions can be tailored to achieve the desired products, as illustrated in the following table.

Table 1: Examples of Amide and Urea Formation Reactions

Starting Material Reagent(s) Product Type Reference(s)
2-Amino-thiazolo[5,4-b]pyridine derivative Carboxylic acid, HATU, DIPEA, DMF Amide researchgate.net
2-Amino-thiazolo[5,4-b]pyridine derivative 3-(Trifluoromethyl)phenyl isocyanate, TEA, THF Urea researchgate.net
2-Amino-thiazolo[5,4-b]pyridine derivative Diphenyl carbonate, substituted amine Asymmetric Urea researchgate.net

Sulfonamide Introduction

The introduction of a sulfonamide group onto the thiazolo[5,4-b]pyridine scaffold is a significant transformation, often leading to compounds with valuable pharmacological properties. nih.gov The sulfonamide moiety can be introduced by reacting an amino-substituted thiazolo[5,4-b]pyridine with a sulfonyl chloride in the presence of a base.

For example, 2-amino-thiazolo[5,4-b]pyridine can be reacted with various benzenesulfonyl chlorides in the presence of a base like pyridine or sodium acetate (B1210297) to yield the corresponding N-(thiazolo[5,4-b]pyridin-2-yl)sulfonamides. nih.gov Research has shown the synthesis of a series of sulfonamide-substituted 4,5-diarylthiazoles, highlighting the versatility of this reaction. nih.gov

In some synthetic routes, a sulfonamide-substituted aryl borate (B1201080) is prepared first and then coupled with the thiazolo[5,4-b]pyridine core via a Suzuki reaction. nih.gov This multi-step approach allows for greater diversity in the final products. The conditions for these reactions are generally mild, and the yields are often moderate to good. nih.gov

Table 2: Synthesis of Thiazolo[5,4-b]pyridine Sulfonamides

Starting Material Reagent(s) Reaction Type Product Reference(s)
2-Aminothiazole 4-Fluorobenzenesulfonyl chloride, Sodium acetate Sulfonylation 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide nih.gov
Amino-substituted aryl bromide Sulfonyl chloride, then boronic ester formation Sulfonamidation, Borylation Sulfonamide substituted aryl borate nih.gov

Acylation and Alkylation Reactions

Acylation and alkylation reactions provide further avenues for the functionalization of the thiazolo[5,4-b]pyridine ring system. These reactions can occur at different positions of the heterocyclic core, depending on the substrate and the reaction conditions.

Acylation of an amino group on the thiazolo[5,4-b]pyridine scaffold, for instance, can be achieved using acyl chlorides or acid anhydrides in the presence of a base. nih.gov This leads to the formation of amide derivatives as discussed previously. Friedel-Crafts acylation is generally not effective on the pyridine ring due to its electron-deficient nature; however, acylation can occur at the nitrogen atom, forming a more electron-deficient pyridinium (B92312) salt. youtube.com

Alkylation can be performed on nitrogen or sulfur atoms within the thiazolo[5,4-b]pyridine system. For example, N-alkylation of sulfonamide derivatives has been reported using alkyl halides in the presence of a base like calcium hydride in DMF. nih.gov Thiol-containing intermediates in the synthesis of thiazolo[4,5-b]pyridines can undergo S-alkylation with various alkyl halides, demonstrating high regioselectivity due to the higher nucleophilicity of the exocyclic sulfur atom.

Table 3: Acylation and Alkylation of Thiazolo[5,4-b]pyridine Analogues

Starting Material Reagent(s) Reaction Type Product Feature Reference(s)
2-Amino-4-phenylthiazole Acyl halides, Pyridine Acylation Amide formation nih.gov
4-Chloro-N-(thiazol-2-yl)benzenesulfonamide Benzyl chloride, CaH2, DMF N-Alkylation N-Benzyl sulfonamide nih.gov

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been extensively used to modify the this compound scaffold. This palladium-catalyzed reaction typically involves the coupling of the chloro-substituted heterocycle with a boronic acid or a boronic ester.

The chlorine atom at the 2-position of the thiazolo[5,4-b]pyridine ring is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. This has been exploited in the synthesis of various 2-aryl and 2-heteroaryl substituted thiazolo[5,4-b]pyridines. For example, this compound can be coupled with different arylboronic acids to generate a library of compounds. researchgate.netnih.gov

The efficiency of the Suzuki reaction can be influenced by the choice of catalyst, base, and solvent system. researchgate.net For instance, the use of Pd(dppf)Cl₂ as a catalyst with a base like sodium carbonate in a DME/water mixture has been shown to be effective. researchgate.netnih.gov These reactions are crucial for building molecular complexity and are widely applied in the synthesis of potential kinase inhibitors and other biologically active molecules. nih.govnih.gov

Table 4: Suzuki Cross-Coupling Reactions of Thiazolo[5,4-b]pyridine Derivatives

Electrophile Nucleophile Catalyst Base Product Reference(s)
2-Chloro-thiazolo[5,4-b]pyridine derivative 2-Methyl-5-nitrophenylboronic acid pinacol ester Pd(dppf)Cl₂ Na₂CO₃ 2-(2-Methyl-5-nitrophenyl)thiazolo[5,4-b]pyridine derivative researchgate.netnih.gov
Bromo-thiazolo[5,4-b]pyridine derivative Aryl borates Not specified Not specified 2-Aryl-thiazolo[5,4-b]pyridine derivative nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical space. The synthesis of this compound and its analogues has benefited from such innovations.

Thermal Activation and Microwave-Assisted Synthesis

Thermal activation remains a fundamental method for promoting chemical reactions. However, microwave-assisted synthesis has emerged as a powerful alternative, often leading to dramatically reduced reaction times, increased yields, and improved purity of the products. researchgate.netresearchgate.net

The application of microwave irradiation has been reported for the synthesis of various heterocyclic systems, including thiazolo[5,4-b]pyridines and their analogues. researchgate.netnih.govrsc.orgyu.edu.jo For example, the synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide (B146897) has been successfully achieved using microwave activation, demonstrating the broad applicability of this technique. rsc.orgcnr.it This method is particularly advantageous for multi-component reactions and for the synthesis of fused heterocyclic systems. nih.gov The use of microwave heating can facilitate reactions that are slow or inefficient under conventional heating, making it a valuable tool for accelerating the discovery and development of new compounds. researchgate.netresearchgate.net

Table 5: Comparison of Conventional and Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Advantage of Microwave Reference(s)
Thiazolo[5,4-b]pyridine synthesis Thermal heating Microwave irradiation Shorter reaction time, higher yield researchgate.net
Thiazolopyrimidine synthesis Conventional heating Microwave irradiation Time saving, enhanced yield nih.gov

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving atom economy.

In the context of thiazolo[5,4-b]pyridine synthesis, several green chemistry approaches have been explored. researchgate.net The use of environmentally benign solvents, such as water, ionic liquids, and biomass-derived solvents like sabinene, has been investigated. researchgate.net Sabinene, for instance, has been shown to be an effective green solvent for the synthesis of thiazolo[5,4-b]pyridines under both thermal and microwave conditions. researchgate.net

Furthermore, catalyst- and solvent-free reaction conditions are being developed to create more sustainable synthetic routes. researchgate.net These methods not only reduce the environmental footprint but can also simplify purification processes and lower costs. researchgate.netresearchgate.net The development of such green protocols is crucial for the long-term sustainability of chemical manufacturing.

Table 6: Green Chemistry Strategies in Thiazolo[5,4-b]pyridine Synthesis

Green Chemistry Principle Application Example Benefit Reference(s)
Use of Green Solvents Replacement of hazardous organic solvents Synthesis of thiazolo[5,4-b]pyridines in sabinene Reduced toxicity, recyclability researchgate.net
Atom Economy Multi-component reactions One-pot synthesis of thiazolo[3,2-a]pyridine derivatives Minimized by-products, quantitative improvement in yield nih.gov

Spectroscopic and Analytical Characterization of 2 Chloro 6 Fluoro Thiazolo 5,4 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For thiazolo[5,4-b]pyridine (B1319707) derivatives, ¹H, ¹³C, and ¹⁹F NMR spectra offer complementary data for a comprehensive structural analysis.

¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, the ¹H NMR spectrum of one such derivative, 2-Chloro-4-fluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide, displayed characteristic signals. nih.gov These included a singlet at 10.45 ppm corresponding to the sulfonamide N-H, aromatic protons in the range of 6.86-8.60 ppm, and signals for the morpholine (B109124) and methoxy (B1213986) groups at 3.77-3.88 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of a molecule. For a related compound, 2-chloro-6-methylaniline, seven distinct carbon peaks were observed, which is consistent with its molecular structure. researchgate.net The aromatic carbons in this molecule showed signals in the range of 118.5–141.4 ppm. researchgate.net Although specific ¹³C NMR data for 2-Chloro-6-fluoro-thiazolo[5,4-b]pyridine was not found in the provided search results, the analysis of similar structures demonstrates the utility of this technique in confirming the carbon skeleton.

¹⁹F NMR: Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is a crucial analytical technique. It provides specific information about the chemical environment of the fluorine atom, which can be vital for confirming the successful incorporation of fluorine into the molecular structure and for identifying different regioisomers. While specific ¹⁹F NMR data for the title compound was not available in the search results, SpectraBase provides an entry for the ¹⁹F NMR spectrum of 2-Chloro-6-fluoro-pyridine, a related precursor. spectrabase.com

TechniqueCompoundObserved Chemical Shifts (δ ppm)Reference
¹H NMR2-Chloro-4-fluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide10.45 (s, 1H), 8.60 (d, J = 2.1 Hz, 1H), 8.20 (d, J = 5.7 Hz, 1H), 8.07 (d, J = 2.1 Hz, 1H), 7.97 (dd, J = 8.9, 5.9 Hz, 1H), 7.77 (dd, J = 8.7, 2.4 Hz, 1H), 7.40 (td, J = 8.5, 2.5 Hz, 1H), 6.86 (d, J = 5.7 Hz, 1H), 3.88–3.78 (m, 8H), 3.77 (s, 3H) nih.gov
¹³C NMR2-chloro-6-methylanilineAromatic carbons: 118.5–141.4 ppm researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for determining the precise molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This level of precision allows for the unambiguous identification of the elemental composition.

For a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, HRMS (ESI) was used to confirm their molecular formulas. For instance, the calculated m/z for the [M+H]⁺ ion of one derivative (C₂₂H₂₀F₂N₅O₄S₂) was 520.0919, and the found value was 520.0909, which is in close agreement. nih.gov This confirms the successful synthesis of the target compound.

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
A 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogueC₂₂H₂₀F₂N₅O₄S₂520.0919520.0909 nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Each functional group has a characteristic absorption band, which helps in the structural elucidation of the compound.

The IR spectrum of a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine derivative showed characteristic absorption bands at 3183 cm⁻¹ (N-H stretching), 2922 and 2854 cm⁻¹ (C-H stretching), and 1602 cm⁻¹ (C=N or C=C stretching). nih.gov These bands provide evidence for the presence of the sulfonamide, morpholine, and the heterocyclic core. For the related compound 2-chloro-6-methyl pyridine (B92270), the FTIR spectrum was analyzed in the region of 400-4000 cm⁻¹, and all fundamental infrared frequencies were assigned. orientjchem.org

CompoundCharacteristic IR Absorption Bands (cm⁻¹)Reference
A 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue3183, 2922, 2854, 1602, 1423, 1261, 1149, 971, 864, 715, 668 nih.gov
2-chloro-6-methyl pyridineAnalyzed in the 400-4000 cm⁻¹ region orientjchem.org

Elemental Analysis for Compound Elucidation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of a newly synthesized compound, which can then be compared with the molecular formula obtained from HRMS to confirm the compound's identity.

For various thiazolopyrimidine derivatives, elemental analysis was performed to confirm their composition. For example, for 3-Methyl-5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C₁₄H₉N₃OS), the calculated elemental composition was C, 62.91%; H, 3.39%; N, 15.72%; S, 11.99%. The found values were C, 62.87%; H, 3.35%; N, 15.76%; S, 11.96%, which are in excellent agreement with the calculated values. aun.edu.eg

CompoundMolecular FormulaCalculated Elemental Composition (%)Found Elemental Composition (%)Reference
3-Methyl-5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrileC₁₄H₉N₃OSC, 62.91; H, 3.39; N, 15.72; S, 11.99C, 62.87; H, 3.35; N, 15.76; S, 11.96 aun.edu.eg
5-Oxo-3,7-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrileC₁₃H₇N₃O₂SC, 57.99; H, 2.62; N, 15.61; S, 11.91C, 57.77; H, 2.70; N, 15.57; S, 11.88 aun.edu.eg

Theoretical and Computational Studies of 2 Chloro 6 Fluoro Thiazolo 5,4 B Pyridine Scaffolds

Molecular Docking Analyses

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold, docking studies have been instrumental in elucidating their mechanism of action as inhibitors of various kinases, which are crucial targets in cancer therapy.

Studies have shown that the thiazolo[5,4-b]pyridine core can effectively fit into the ATP-binding pockets of kinases such as phosphoinositide 3-kinase (PI3K), epidermal growth factor receptor (EGFR), and c-KIT. researchgate.netnih.govactascientific.com The nitrogen atom at position 4 of the pyridine (B92270) ring is frequently identified as a key hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov For instance, in the case of PI3Kα, the thiazolo[5,4-b]pyridine scaffold has been observed to form a hydrogen bond with the Val851 residue in the hinge region. actascientific.com

Furthermore, molecular docking simulations of thiazolo[5,4-b]pyridine derivatives targeting EGFR have revealed essential interactions with key amino acid residues. Notably, hydrogen bonding with Cys797 has been identified as a potential indicator of target engagement. researchgate.net In studies targeting c-KIT, derivatives of this scaffold have been shown to form hydrogen bonds with the backbone of Cys673. nih.gov These interactions are critical for the inhibitory activity of these compounds. The docking results often correlate well with in vitro biological data, providing a rational basis for the observed structure-activity relationships (SAR).

Table 1: Summary of Key Molecular Docking Interactions for Thiazolo[5,4-b]pyridine Derivatives

Target ProteinKey Interacting ResiduesType of InteractionReference
PI3KαVal851, Typ836, Asp810, Lys802Hydrogen Bond, Water Bridge actascientific.com
EGFR-TKCys797Hydrogen Bond researchgate.net
c-KITCys673Hydrogen Bond nih.gov

Quantum Chemical Calculations (e.g., electronic structure, reactivity predictions)

As of the latest review of scientific literature, specific quantum chemical calculations, such as Density Functional Theory (DFT) studies focusing on the electronic structure and reactivity predictions of the parent compound 2-chloro-6-fluoro-thiazolo[5,4-b]pyridine, are not extensively available in public databases. While such studies are crucial for a deep understanding of the molecule's intrinsic properties, including its electrostatic potential, frontier molecular orbitals, and reactivity indices, dedicated research on this specific scaffold appears to be limited.

Conformational Analysis and Ligand-Receptor Interaction Modeling

The planarity of the thiazolo[5,4-b]pyridine scaffold allows it to engage in π-π stacking interactions with aromatic residues like phenylalanine in the active site of some kinases. The specific substitution patterns on the scaffold dictate the preferred conformation and the precise nature of these interactions, which is a key aspect explored during the lead optimization process.

Computational Design of Novel Derivatives

The computational design of novel derivatives based on the this compound scaffold has been a successful strategy in the development of potent and selective kinase inhibitors. researchgate.netnih.govactascientific.com By leveraging the structural information obtained from molecular docking and SAR studies, medicinal chemists can rationally design new molecules with improved properties.

This process often involves a scaffold-hopping approach or the modification of substituents at key positions to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, the functionalization at the 5- and 6-positions of the thiazolo[5,4-b]pyridine ring has been explored to target the ATP-binding site of various kinases, including BCR-ABL, RAF, and VEGFR2. nih.gov

In the design of novel PI3K inhibitors, a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine template was utilized to generate potent compounds. nih.gov The computational models guided the selection of substituents that would best complement the topology of the PI3Kα active site. Similarly, for the development of EGFR-TK inhibitors, a series of substituted thiazolo[5,4-b]pyridine analogues were rationally designed, leading to the identification of compounds with significant anticancer activity. researchgate.net These studies underscore the power of computational design in accelerating the discovery of new drug candidates.

Table 2: Examples of Computationally Designed Thiazolo[5,4-b]pyridine Derivatives and their Biological Activity

DerivativeTargetReported Activity (IC50)Reference
N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamideEGFR-TK (HCC827)0.010 µM researchgate.net
2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue (19a)PI3Kα3.6 nM nih.govactascientific.com
Thiazolo[5,4-b]pyridine derivative (6r)c-KIT V560G/D816V4.77 µM nih.gov

Biological Activities of 2 Chloro 6 Fluoro Thiazolo 5,4 B Pyridine and Its Analogues in in Vitro Systems

Kinase Inhibition Profiles

The functionalized thiazolo[5,4-b]pyridine (B1319707) core has been instrumental in the discovery of inhibitors for a range of kinases, with different substitution patterns on the scaffold dictating the binding affinity and selectivity for specific kinase targets. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition (e.g., PI3Kα, PI3Kγ, PI3Kδ)

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have demonstrated potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks). nih.gov One representative compound, 19a , exhibited strong inhibitory activity against PI3Kα with an IC₅₀ value of 3.6 nM. nih.gov Further studies showed that this compound also potently inhibits PI3Kγ and PI3Kδ at nanomolar concentrations, while its activity against PI3Kβ was about ten times lower, indicating a degree of selectivity among the Class I PI3K isoforms. nih.gov

The structure-activity relationship (SAR) studies highlighted the importance of the sulfonamide group for PI3Kα inhibitory activity. nih.gov For instance, analogues with a 2-chloro-4-fluorophenyl sulfonamide (19b ) or a 5-chlorothiophene-2-sulfonamide (B1586055) (19c ) maintained high potency with IC₅₀ values of 4.6 nM and 8.0 nM, respectively. nih.gov Molecular docking studies suggest that the thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket of PI3Kα, with the N-heterocyclic core forming crucial hydrogen bond interactions with the hinge region residue Val851. nih.gov

Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogues against PI3K Isoforms
CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
19a3.6~36Data not availableData not available
19b4.6Data not availableData not availableData not available
19c8.0Data not availableData not availableData not available

c-KIT Inhibition (e.g., wild-type and imatinib-resistant mutants like V560G/D816V)

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST). nih.govresearchgate.net A notable analogue, 6r , has shown significant inhibitory activity against both wild-type c-KIT and, crucially, against imatinib-resistant mutants. nih.govnih.gov

Compound 6r demonstrated potent activity against the c-KIT V560G/D816V double mutant, which confers resistance to the frontline drug imatinib (B729). nih.gov Its enzymatic inhibitory activity (IC₅₀) against this double mutant was 4.77 μM, which was 8.0-fold more potent than imatinib. nih.gov This compound also effectively suppressed the proliferation of cancer cells harboring these mutations. nih.govresearchgate.net A kinase panel profiling of compound 6r indicated a reasonable degree of kinase selectivity. researchgate.netnih.gov

Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogue 6r against c-KIT
CompoundTargetIC₅₀ (μM)
6rc-KIT V560G/D816V4.77
Imatinibc-KIT V560G/D816V>38
Sunitinibc-KIT (wild-type)0.14

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The thiazolo[5,4-b]pyridine framework has also been utilized in the design of inhibitors targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK), particularly those with resistance mutations found in non-small cell lung cancer. dntb.gov.uanih.gov A series of substituted thiazolo[5,4-b]pyridine analogues were synthesized and evaluated for their anticancer activity. nih.gov

One of the lead compounds, 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide), showed remarkable potency against various cancer cell lines, with IC₅₀ values of 0.010 μM against HCC827, 0.08 μM against NCI-H1975, and 0.82 μM against A-549 cells. nih.gov These values are comparable to the approved drug Osimertinib. nih.gov Mechanistic studies confirmed that compound 10k acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells. nih.gov

Antiproliferative Activity of Thiazolo[5,4-b]pyridine Analogue 10k
CompoundCell LineIC₅₀ (μM)
10kHCC8270.010
NCI-H19750.08
A-5490.82

Other Kinase Targets (e.g., ITK, BCR-ABL, RAF, VEGFR2, DYRK1A/1B, DRAK1/2, JAK2)

The versatility of the thiazolo[5,4-b]pyridine scaffold extends to the inhibition of several other kinases. nih.gov Depending on the functionalization, these derivatives can target a variety of kinases by interacting with the ATP-binding site in different ways. nih.gov For instance, the 4-nitrogen of the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif for PI3K inhibitors. nih.gov In contrast, for ITK kinase inhibitors, the 1-nitrogen and the 2-amino group of the scaffold form hydrogen bonds with the kinase hinge region. nih.gov

Furthermore, modifications at the 5-position of the thiazolo[5,4-b]pyridine ring have been explored to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2. nih.gov Additionally, a thiazolo[5,4-f]quinazolin-9(8H)-one derivative, FC162 , has been identified as a promising inhibitor of DYRK1A, with an IC₅₀ of 11 nM. nih.gov

Antimicrobial Activities

Beyond their roles as kinase inhibitors, certain thiazolo[5,4-b]pyridine derivatives and related structures have been investigated for their antimicrobial properties.

Antibacterial Activity (e.g., against S. aureus, E. coli)

While specific data on 2-Chloro-6-fluoro-thiazolo[5,4-b]pyridine is limited in the search results, studies on related thiazolopyridine structures show potential antibacterial action. For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for antimicrobial activity. mdpi.com One derivative, 3g , which features a 3-methoxy group, demonstrated a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM. mdpi.com

Other related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have shown moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. japsonline.com The synthesis of novel 5-amino-thiazolo[4,5-d]pyrimidines has also led to the discovery of inhibitors of SecA, an essential ATPase in bacteria like E. coli and S. aureus. nih.gov Thiazolo[5,4-c]pyridine-2-thiol has also been noted for its antimicrobial activity, attributed to its ability to inhibit bacterial protein synthesis. biosynth.com

Antibacterial Activity of a Thiazolo[4,5-b]pyridine (B1357651) Analogue
CompoundBacterial StrainMIC (μM)
3gEscherichia coli0.21
Pseudomonas aeruginosa0.21

Antifungal Activity

Thiazolo[5,4-b]pyridine and its analogues have been evaluated for their efficacy against various fungal pathogens. A naturally occurring thiazolo[5,4-b]pyridine alkaloid, janthinedine A, isolated from the endophytic fungus Penicillium janthinellum, along with co-isolated compounds, demonstrated weak to moderate antifungal capabilities. nih.govnih.govbohrium.com Specifically, one of the associated compounds exhibited moderate activity against Alternaria fragriae with a Minimum Inhibitory Concentration (MIC) value of 12.5 μg/mL, while another showed weak activity with an MIC of 25 μg/mL. nih.govbohrium.com

In a separate study, derivatives of the isomeric thiazolo[4,5-b]pyridine scaffold were also screened for their antifungal properties. One such derivative, 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid, displayed notable activity against Candida albicans, with a reported MIC of 12.5 μg/mL.

Table 1: In Vitro Antifungal Activity of Thiazolopyridine Analogues

Compound/Analogue Fungal Strain Activity (MIC)
Janthinedine A Analogue 1 Alternaria fragriae 12.5 μg/mL
Janthinedine A Analogue 2 Alternaria fragriae 25 μg/mL
2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid Candida albicans 12.5 μg/mL

Anti-Inflammatory Effects (in vitro models)

The anti-inflammatory potential of thiazolopyridine derivatives has been investigated through in vitro models, primarily focusing on the inhibition of cyclooxygenase (COX) enzymes. Several studies on thiazolo[4,5-b]pyridine and isothiazolopyridine derivatives have demonstrated their ability to inhibit COX-1 and COX-2. researchgate.net For instance, certain isothiazolopyridine derivatives showed significant inhibitory activity against COX-1, with IC50 values as low as 51.8 µM. researchgate.net

Derivatives of 5,6-diarylimidazo[2,1-b]thiazole have been identified as potent and selective inhibitors of the COX-2 enzyme. researchgate.net Additionally, various thiazole (B1198619) and thiazolidinone derivatives have been reported as inhibitors of both COX and lipoxygenase (LOX) pathways, indicating a dual mechanism of anti-inflammatory action. nih.gov Some of these compounds were found to be potent anti-COX/LOX agents, with activity comparable to or exceeding that of standard drugs like celecoxib. nih.gov The anti-inflammatory effects of novel thiazolo[4,5-b]pyridin-2-one derivatives have also been documented, with some compounds showing considerable anti-inflammatory effects in vivo, suggesting their potential translates from in vitro findings. nih.gov

Table 2: In Vitro Anti-Inflammatory Activity of Thiazolopyridine Analogues (COX Inhibition)

Compound/Analogue Class Target Activity (IC50)
Isothiazolopyridine Derivative (PS33) COX-1 51.8 µM
Isothiazolopyridine Derivative (PS18) COX-1 57.3 µM
5,6-Diarylimidazo[2,1-b]thiazole Derivative COX-2 Potent & Selective Inhibition
4-Substituted Thiazole Analogue (2a) COX-2 0.3 nM
Pyrazolyl-thiazolidinone Derivative (24b) COX-1 4.5 µM
Pyrazolyl-thiazolidinone Derivative (24b) COX-2 1.06 µM

Antioxidant Properties (e.g., DPPH radical scavenging)

The antioxidant capacity of thiazolopyridine analogues has been assessed using various in vitro methods, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies on novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetic acid hydrazide have demonstrated their potential as antioxidants. The antioxidant activity of these synthesized compounds was evaluated by their ability to scavenge DPPH radicals.

Similarly, other research has focused on the antioxidant properties of different N3 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones, also using the DPPH method. Some of these compounds were found to be more potent than existing antioxidants, highlighting the potential of the thiazolo[4,5-b]pyridine core as a scaffold for developing antioxidant agents. Research on phenolic thiazoles has also shown significant DPPH radical scavenging activity, with some compounds exhibiting lower IC50 values than the ascorbic acid standard.

Table 3: In Vitro Antioxidant Activity of Thiazole and Thiazolopyridine Analogues (DPPH Scavenging)

Compound/Analogue Class Activity (IC50)
β-ionone thiazolylhydrazone derivative (1k) 86.525 µM
Hantzsch thiazole derivative (19) 9.48 µg/mL
Phenolic Thiazole Derivative (5a) Lower than Ascorbic Acid
Phenolic Thiazole Derivative (7b) Lower than Ascorbic Acid

Other Reported Biological Activities

The versatile scaffold of thiazolo[5,4-b]pyridine and its analogues has led to the exploration of a wide array of other biological targets in vitro.

S1p1/S1p5 Agonist: Certain thiazolo[5,4-b]pyridine derivatives have been identified as potent dual agonists of the sphingosine-1-phosphate receptors S1P1 and S1P5. One such compound, 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid (AMG 369), demonstrated single-digit nanomolar potency for S1P1.

H3 Receptor Antagonist: The thiazolopyridine nucleus has been recognized as a potential scaffold for histamine (B1213489) H3 receptor antagonists. While specific data for thiazolopyridine derivatives is emerging, related imidazole-based compounds have shown significant H3 receptor affinity, with Ki values as low as 24 nM.

DNA Gyrase B Inhibitor: Thiazolopyridine ureas have emerged as a novel class of antitubercular agents that act by inhibiting the ATPase activity of DNA Gyrase B (GyrB). nih.gov Potent compounds from this class have exhibited GyrB IC50 values of less than or equal to 1 nM. nih.gov Further optimization of thiazolopyridone ureas has led to compounds with potent enzyme inhibition (IC50 of 2 nM) and cellular activity against Mycobacterium tuberculosis (MIC of 0.1 µM).

Glucokinase Activator: Patent literature has disclosed that certain thiazolopyridine derivatives are activators of glucokinase, suggesting their potential use in metabolic disorders.

MALT1 Protease Inhibition: Thiazolo[5,4-b]pyridine compounds have been reported as inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease. An exemplified compound from a patent by Abbvie Inc. inhibited MALT1 activity with an EC50 of 0.091 μM. Other rationally designed MALT1 inhibitors based on this scaffold have also shown excellent biochemical and cellular potency.

Aβ42 Fibrillization Inhibitory: While direct data on this compound is not available, the broader class of thiazole and thiazolidine-based compounds has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptide and tau protein, which are key pathological hallmarks of Alzheimer's disease. nih.govnih.gov These findings suggest that the thiazole scaffold could be a promising starting point for the development of agents that inhibit Aβ42 fibrillization. nih.govnih.gov

Tuberculostatic: The antitubercular activity of various thiazole and pyridine (B92270) derivatives has been documented. Thiazolopyridine ureas have shown potent activity against Mycobacterium tuberculosis with MIC values as low as 0.1 µM. nih.gov Other studies on pyridine derivatives have reported MIC values ranging from 0.4 to 50 µg/mL against M. tuberculosis.

Table 4: Other In Vitro Biological Activities of Thiazolopyridine Analogues

Activity Compound/Analogue Class Target/Assay Activity Data
S1p1/S1p5 Agonist Thiazolo[5,4-b]pyridine derivative (AMG 369) S1P1 Receptor Potent dual agonist (single-digit nM potency)
H3 Receptor Antagonist Imidazole-based analogue (AR71) H3 Receptor Ki = 24 nM
DNA Gyrase B Inhibitor Thiazolopyridine urea (B33335) M. tuberculosis GyrB IC50 ≤ 1 nM
DNA Gyrase B Inhibitor Thiazolopyridone urea M. tuberculosis GyrB IC50 = 2 nM
MALT1 Protease Inhibitor Thiazolo[5,4-b]pyridine derivative MALT1 Protease EC50 = 0.091 µM
Tuberculostatic Thiazolopyridone urea M. tuberculosis MIC = 0.1 µM
Tuberculostatic Pyridine amidrazone derivative (Compound 6) M. tuberculosis H37Rv MIC = 0.4 µg/mL

Structure Activity Relationship Sar and Medicinal Chemistry Insights for Thiazolo 5,4 B Pyridine Scaffolds

Impact of Substituents on Biological Potency

The biological potency of thiazolo[5,4-b]pyridine (B1319707) derivatives is significantly influenced by the substituents at various positions of the scaffold.

R1 Group: The group attached at the R1 position of the thiazolo[5,4-b]pyridine scaffold plays a crucial role in determining biological activity. For instance, in the pursuit of c-KIT inhibitors, it was found that a 3-(trifluoromethyl)phenyl group at this position resulted in moderate enzymatic inhibitory activity. nih.gov Further substitutions on this phenyl ring, such as the addition of a 4-dimethylamino, 4-morpholino, or 4-methylpiperazino moiety, led to a 2.3- to 5.6-fold enhancement in activity. nih.gov

Sulfonamide Functionality: The presence of a sulfonamide group has been identified as a key structural unit for the PI3Kα inhibitory activity of thiazolo[5,4-b]pyridine analogues. nih.gov For example, compounds with a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) demonstrated potent inhibitory activity in the nanomolar range. nih.gov

Pyridyl Group: The pyridyl group attached to the thiazolo[5,4-b]pyridine core is another critical element for biological potency, particularly for PI3Kα inhibition. nih.gov Replacement of the pyridyl group with a phenyl group resulted in a significant decrease in inhibitory activity, highlighting the importance of the nitrogen atom in the pyridine (B92270) ring for target engagement. nih.gov

Halogenation Patterns: The type and position of halogen substituents can dramatically affect the biological activity of these compounds. In a series of 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be responsible for antibacterial activity, while a bromo substituent rendered the compounds inactive. mdpi.com Similarly, for PI3Kα inhibitors, a 2-chloro-4-fluorophenyl sulfonamide was found to be a potent substituent. nih.gov

The following table summarizes the impact of different substituents on the PI3Kα inhibitory activity of a series of thiazolo[5,4-b]pyridine analogues.

CompoundR Group on SulfonamideIC50 (nM) for PI3Kα
19a2,4-difluorophenyl3.6
19b2-chloro-4-fluorophenyl4.6
19c5-chlorothiophene-2-8.0
19dmethyl53

Key Pharmacophores and Binding Motifs

The interaction of thiazolo[5,4-b]pyridine derivatives with their biological targets is governed by specific pharmacophores and binding motifs.

4-Nitrogen Hinge-Binding: The nitrogen atom at the 4-position of the thiazolo[5,4-b]pyridine scaffold is a key hinge-binding motif for PI3K kinase inhibitors. nih.gov Molecular docking studies of a potent PI3Kα inhibitor, compound 19a, revealed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket, forming a hydrogen bond with the Val851 residue of the hinge region. nih.gov

1-Nitrogen/2-Amino H-Bonding: In contrast, for ITK kinase inhibitors, the 1-nitrogen and the 2-amino group of the thiazolo[5,4-b]pyridine scaffold are responsible for forming hydrogen bonding contacts with the kinase hinge region. nih.gov

Other Key Interactions: Further analysis of the binding of compound 19a with PI3Kα showed a water bridge interaction with Typ836 and Asp810, and an additional hydrogen bond between the sulfonamide group and Lys802. nih.gov In the context of EGFR-TK inhibitors, molecular docking simulations indicated that thiazolo[5,4-b]pyridine derivatives form essential hinge interactions and establish hydrogen bonding with Cys797. nih.gov

Lead Optimization Strategies

Lead optimization of thiazolo[5,4-b]pyridine derivatives has been a key strategy to enhance their therapeutic potential. One notable example is the development of novel derivatives to overcome imatinib (B729) resistance in c-KIT inhibitors. nih.gov Through systematic SAR studies, a derivative, 6r, was identified that exhibited significant inhibitory activity against a c-KIT double mutant resistant to imatinib. nih.gov

Another lead optimization effort involved the design and synthesis of novel thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance mutations in non-small cell lung cancer. nih.gov This work led to the identification of a lead compound, 10k, which displayed remarkable potency against multiple cancer cell lines, comparable to the clinically approved drug Osimertinib. nih.gov These studies demonstrate how rational modifications to the thiazolo[5,4-b]pyridine scaffold can lead to compounds with improved potency, selectivity, and resistance profiles.

Design of Novel Analogues via Scaffold Modification and Splicing

The versatility of the thiazolo[5,4-b]pyridine scaffold allows for the design of novel analogues through various strategies, including scaffold modification and pharmacophore splicing.

Pharmacophore Splicing: A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed and synthesized by splicing the pharmacophores of methoxy (B1213986) pyridine and morpholinyl heterocyclic inhibitors. nih.gov This approach led to the discovery of compound 19a, which exhibited nanomolar inhibitory activity against three isoforms of PI3K. nih.gov

Scaffold Modification: The functionalization of the thiazolo[5,4-b]pyridine scaffold at different positions has been explored to develop novel inhibitors. For the first time, the 6-position of the scaffold was functionalized to identify novel c-KIT inhibitors. mdpi.com This led to the discovery of potent inhibitors that could overcome imatinib resistance. mdpi.com Furthermore, a multi-step synthetic pathway involving a Suzuki cross-coupling reaction has been employed to create a diverse library of substituted thiazolo[5,4-b]pyridine analogues with potent anticancer activity. nih.gov

The following table presents the anticancer activity of some lead thiazolo[5,4-b]pyridine derivatives against different cancer cell lines.

CompoundIC50 (μM) vs. HCC827IC50 (μM) vs. NCI-H1975IC50 (μM) vs. A-549
10b---
10c---
10h---
10i---
10k0.0100.080.82
Osimertinib---

Note: Specific IC50 values for compounds 10b, 10c, 10h, 10i and Osimertinib were not provided in the searched text.

Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of thiazolo[5,4-b]pyridines, this concept has been applied in several ways.

Purine Bioisosteres: Thiazolo[4,5-b]pyridines, which are structurally related to thiazolo[5,4-b]pyridines, are considered bioisosteres of purines. dmed.org.ua This bioisosteric relationship allows them to interact with biological targets that recognize purine-based structures, such as kinases.

Development of Assays and Future Research Directions

Novel Assay Development for Thiazolo[5,4-b]pyridine (B1319707) Activity

The evaluation of the biological activity of thiazolo[5,4-b]pyridine derivatives relies on a diverse array of specialized assays. The development of novel and refined screening methods is crucial for identifying lead compounds and understanding their mechanisms of action.

A primary focus has been on anticancer applications, leading to the use of various in-vitro assays. The colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method employed to evaluate the anti-proliferative activity of these compounds against a panel of human cancer cell lines. actascientific.comnih.gov For instance, derivatives have been tested against lines such as hepatocellular carcinoma (HePG-2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), prostate cancer (PC-3), and non-small cell lung cancer (HCC827, H1975, A549). actascientific.comnih.gov

Beyond general cytotoxicity, specific enzyme inhibition assays are critical. To assess the potential of these compounds as kinase inhibitors, enzymatic assays are employed. For example, phosphoinositide 3-kinase (PI3K) enzymatic assays are used to determine the inhibitory activity (IC50 values) of thiazolo[5,4-b]pyridine analogues against different PI3K isoforms (α, β, γ, δ). nih.govmdpi.com Similarly, radiometric biochemical kinase assays have been utilized to measure inhibitory activity against c-KIT, a key target in gastrointestinal stromal tumors (GIST). nih.gov Mechanistic studies also involve assays to monitor the autophosphorylation of specific target kinases, such as the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), to confirm the mode of action. nih.gov

To explore other therapeutic potentials, researchers have developed additional assays. These include:

Antimicrobial and Antifungal Assays: Testing against various Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Aspergillus niger, Candida albicans) to determine minimum inhibitory concentrations (MIC). actascientific.commdpi.com

Antioxidant Activity Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) method is used to screen for in-vitro antioxidant capabilities. actascientific.com

DNA Binding Studies: For compounds designed to interact with DNA, UV-Vis absorption titration and viscosity measurements with Calf Thymus DNA (CT-DNA) are performed to investigate binding modes and calculate binding constants. actascientific.com

Apoptosis Assays: To understand the mechanism of cell death induced by these compounds, apoptosis assays are conducted to distinguish between early and late apoptotic events in cancer cells. nih.gov

Table 1: Assays for Thiazolo[5,4-b]pyridine Activity

Assay TypePurposeExample Target / Cell LineReference
MTT AssayEvaluates anti-proliferative activity and cytotoxicityMCF-7, HCT-116, PC-3, HCC827 actascientific.comnih.gov
PI3K Enzymatic AssayMeasures inhibitory potency against PI3K isoformsPI3Kα, PI3Kγ, PI3Kδ nih.govmdpi.com
c-KIT Kinase AssayMeasures inhibitory activity against c-KIT enzymec-KIT V560G/D816V mutant nih.gov
EGFR-TK Autophosphorylation AssayConfirms inhibition of EGFR-TK activity in cellsHCC827 cells nih.gov
DPPH AssayScreens for in-vitro antioxidant activityN/A actascientific.com
DNA Binding Assay (UV-Vis Titration)Investigates interaction with DNACalf Thymus DNA (CT-DNA) actascientific.com
Antimicrobial Susceptibility TestDetermines activity against bacteria and fungiE. coli, S. aureus, C. albicans actascientific.com

Advancements in Synthetic Methodologies

The generation of diverse libraries of thiazolo[5,4-b]pyridine derivatives for screening depends on efficient and adaptable synthetic strategies. rsc.org Recent advancements have focused on multi-step pathways that allow for the introduction of various substituents, as well as the development of more streamlined, modern synthetic techniques. dmed.org.uanih.gov

One established approach is a multi-step synthesis starting from commercially available materials. For example, a seven-step route to produce 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines begins with 2,4-dichloro-3-nitropyridine (B57353). nih.govmdpi.com Key steps in these sequences often include selective nucleophilic substitution, conversion to a thiocyanate (B1210189), cyclization to form the thiazole (B1198619) ring, and late-stage functionalization using cross-coupling reactions like the Suzuki reaction to introduce aryl or heteroaryl groups. nih.govnih.gov Another route starts with 2-amino-5-chloropyridine, which undergoes a sequence of five steps to yield products like 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine. researchgate.net

Modern synthetic chemistry offers new tools that are being applied to the synthesis of related heterocyclic systems and hold promise for thiazolo[5,4-b]pyridines. rsc.org These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for certain steps. dmed.org.ua

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to rapidly build molecular complexity, offering an efficient alternative to linear synthetic sequences. dmed.org.uadmed.org.ua

Catalysis: The use of metal catalysts (e.g., palladium, copper, zinc) is crucial for key bond-forming reactions, such as Suzuki and other cross-coupling reactions, enabling the diversification of the core scaffold. nih.govdmed.org.ua

The synthesis of precursors is also an area of development. For instance, processes for producing key starting materials like 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) have been optimized for industrial-scale production by carefully controlling reaction conditions to minimize by-product formation. google.com These advancements are critical for accelerating the drug discovery process by providing reliable access to novel and diverse chemical matter. rsc.org

Exploration of Novel Therapeutic Applications

The thiazolo[5,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, similar to biologically important purines. nih.govdmed.org.ua This has prompted extensive research into its potential for various therapeutic applications, with a significant focus on oncology.

A major area of exploration is the development of kinase inhibitors . Many cancers are driven by the abnormal activation of signaling pathways regulated by kinases. Thiazolo[5,4-b]pyridine derivatives have been designed as potent inhibitors of several key kinases:

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a key driver in many tumors. nih.gov Novel thiazolo[5,4-b]pyridine analogues have been identified as potent PI3K inhibitors, with some compounds showing nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms, making them potential agents for cancer therapy. nih.govmdpi.com

c-KIT Inhibitors: Mutations in the c-KIT gene are associated with approximately 80-85% of gastrointestinal stromal tumors (GISTs). researchgate.net Researchers have synthesized thiazolo[5,4-b]pyridine derivatives that can inhibit c-KIT, including mutants that are resistant to existing drugs like imatinib (B729). nih.gov This offers a potential new line of therapy for drug-resistant GIST. nih.govresearchgate.net

EGFR-TK Inhibitors: The epidermal growth factor receptor (EGFR) is a validated target in non-small cell lung cancer (NSCLC). A series of thiazolo[5,4-b]pyridine derivatives have been rationally designed as EGFR-tyrosine kinase (EGFR-TK) inhibitors, showing remarkable potency against cancer cell lines, including those with resistance mutations. nih.gov

Beyond kinase inhibition, the scaffold has shown promise in other areas:

Anticancer Agents with Other Mechanisms: Some derivatives have been evaluated for their ability to bind to DNA, suggesting a different mechanism of anticancer action. actascientific.com

Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antimicrobial compounds. Thiazolo[5,4-b]pyridine derivatives have demonstrated activity against pathogenic bacteria and fungi. actascientific.commdpi.com

Other Biological Activities: The broader class of thiazolo[5,4-b]pyridines has been associated with a range of other biological activities, including H3 receptor antagonism and DNA gyrase inhibition, indicating a wide scope for future therapeutic exploration. nih.gov

Table 2: Investigated Therapeutic Applications of Thiazolo[5,4-b]pyridine Derivatives

Therapeutic ApplicationMolecular Target/DiseaseKey FindingsReference
Oncology (Kinase Inhibition)PI3K in various cancersIdentified potent inhibitors with nanomolar IC50 values against PI3K isoforms. nih.govmdpi.com
Oncology (Kinase Inhibition)Imatinib-resistant c-KIT in GISTDeveloped derivatives capable of inhibiting c-KIT mutants (e.g., V560G/D816V). nih.govresearchgate.net
Oncology (Kinase Inhibition)EGFR-TK in Non-Small Cell Lung CancerSynthesized compounds with high potency against resistant cancer cell lines. nih.gov
AntimicrobialPathogenic Bacteria & FungiDerivatives showed inhibitory effects against various microbial strains. actascientific.commdpi.com
Oncology (DNA Interaction)Various CancersCompounds designed to bind to DNA, suggesting an intercalative mode of action. actascientific.com

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational design with experimental validation has become a cornerstone of modern drug discovery, and the development of thiazolo[5,4-b]pyridine derivatives is no exception. nih.gov This synergistic approach accelerates the identification of promising drug candidates by predicting molecular interactions and rationalizing experimental results. nih.govresearchgate.net

Molecular docking is the most widely used computational tool in this context. It allows researchers to simulate the binding of a synthesized compound (a ligand) into the three-dimensional structure of its biological target, such as a protein's active site. actascientific.comnih.gov This technique has been instrumental in the development of thiazolo[5,4-b]pyridine inhibitors:

Predicting Binding Modes: Docking studies have been used to demonstrate how potent inhibitors fit into the ATP binding pocket of kinases like PI3Kα and c-KIT. nih.govnih.gov These models can reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Cys797 in EGFR-TK), that are crucial for inhibitory activity. nih.gov

Rationalizing Structure-Activity Relationships (SAR): By comparing the docking poses and binding energies of different derivatives, scientists can understand why certain chemical modifications lead to increased or decreased activity. nih.govnih.gov For example, docking can show how a specific functional group fits well into a hydrophobic pocket of the target, explaining its contribution to potency. nih.gov

Investigating Diverse Targets: This approach is versatile and has been applied to study the interactions of thiazolo[5,4-b]pyridines with various targets, including kinases like EGFR and c-KIT, as well as macromolecules like DNA and enzymes such as MurD and DNA gyrase. nih.govnih.govmdpi.com

The process is cyclical: computational models guide the design of new compounds, which are then synthesized and tested experimentally. The experimental data (e.g., from kinase assays) are then used to refine the computational models, leading to a more efficient and targeted drug discovery process. nih.gov This integration of in-silico and in-vitro methods is essential for optimizing lead compounds and advancing them toward clinical development.

Q & A

Q. What are the key steps in synthesizing 2-chloro-6-fluoro-thiazolo[5,4-b]pyridine?

The synthesis typically begins with 2-amino-5-chloropyridine and involves a five-step sequence:

Ring formation : Reacting with phosphorus oxychloride (POCl₃) and carboxylic acids to construct the thiazole ring.

Functionalization : Introducing fluorine via halogen exchange or electrophilic substitution.

Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include temperature control (<60°C) and stoichiometric ratios to avoid side reactions like over-chlorination .

Q. Which analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing chloro vs. fluoro groups).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 232.62 [M+H]⁺).
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems, particularly when steric effects distort spectral data .

Q. What are common reactivity patterns of this heterocycle?

The thiazolo[5,4-b]pyridine core undergoes:

  • Nucleophilic substitution : Chlorine at position 2 is replaced by amines or thiols under mild conditions (e.g., DMF, 50°C).
  • Electrophilic aromatic substitution : Fluorine at position 6 directs electrophiles to meta positions.
  • Oxidation : Thiazole sulfur oxidizes to sulfoxides with mCPBA, altering electronic properties .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for derivatization?

  • Catalyst system : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Substrate design : Pre-functionalize with boronic esters at position 4 for aryl/heteroaryl coupling.
  • Yield improvement : Microwave-assisted synthesis reduces reaction time from 24h to 2h (yield: 78% → 92%) .

Q. How to resolve contradictions in reported reaction yields?

Discrepancies (e.g., 60% vs. 85% in amidation) arise from:

  • Reagent purity : Degraded HATU reduces coupling efficiency.
  • Workup protocols : Incomplete extraction of polar byproducts inflates apparent yields.
    Solution : Validate yields via 19^19F NMR (internal standard: trifluorotoluene) and replicate under inert conditions .

Q. What structural features drive antimicrobial activity in analogues?

  • Electron-withdrawing groups : Fluoro and chloro substituents enhance membrane penetration (logP ~2.5).
  • H-bond donors : Pyridine N-atom interacts with bacterial topoisomerase IV (IC₅₀: 1.2 μM vs. 8.7 μM for non-fluorinated analogues).
  • Thiazole modification : Sulfur oxidation reduces activity, suggesting redox-sensitive targets .

Q. Can DFT calculations predict regioselectivity in electrophilic reactions?

Yes. B3LYP/6-31G* models show:

  • Fukui indices : Position 5 (f⁺ = 0.12) is more electrophilic than position 7 (f⁺ = 0.08).
  • Solvent effects : Acetonitrile stabilizes transition states by 4.3 kcal/mol vs. toluene. Validate with kinetic isotopic labeling (e.g., 2^2H at position 5) .

Q. How to mitigate toxicity during in vitro assays?

  • Glutathione quenching : Add 1 mM GSH to cell media to neutralize reactive metabolites.
  • Metabolic profiling : Use LC-MS to identify hepatotoxic intermediates (e.g., epoxide formation).
  • Cytotoxicity threshold : IC₅₀ > 50 μM in HepG2 cells indicates acceptable safety margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.